molecular formula C10H17NO2 B14890995 7-methoxyoctahydroquinolin-4(1H)-one

7-methoxyoctahydroquinolin-4(1H)-one

Cat. No.: B14890995
M. Wt: 183.25 g/mol
InChI Key: BUTASGYFVPJBNO-UHFFFAOYSA-N
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Description

7-methoxyoctahydroquinolin-4(1H)-one is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 7th position and an octahydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyoctahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of anhydrous sodium carbonate and tri-tert-butylphosphonium hydrogen tetrafluoroborate in water monomer and N,N-dimethyl-formamide at 110°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxyoctahydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-4-one derivatives, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

7-methoxyoctahydroquinolin-4(1H)-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxyoctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxyoctahydroquinolin-4(1H)-one is unique due to its specific structural features, including the methoxy group at the 7th position and the octahydroquinolinone core. These features contribute to its distinct chemical and biological properties, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-methoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C10H17NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h7-9,11H,2-6H2,1H3

InChI Key

BUTASGYFVPJBNO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)NCCC2=O

Origin of Product

United States

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